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Compound of Interest

Compound Name: T-Muurolol

Cat. No.: B019499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

sesquiterpenoid alcohol, T-Muurolol. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and drug

development settings. The data is organized into clear, tabular formats for ease of comparison

and is supplemented with detailed experimental protocols and a workflow diagram for

spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition. The

electron ionization (EI) mass spectrum of T-Muurolol is characterized by a molecular ion peak

and a series of fragment ions that are indicative of its sesquiterpenoid structure.

Table 1: Mass Spectrometry Data for T-Muurolol (τ-Muurolol)
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m/z Relative Intensity (%) Proposed Fragmentation

222 5 [M]⁺

207 20 [M - CH₃]⁺

204 15 [M - H₂O]⁺

189 25 [M - H₂O - CH₃]⁺

161 100 [C₁₂H₁₇]⁺

105 60 [C₈H₉]⁺

93 45 [C₇H₉]⁺

43 80 [C₃H₇]⁺ (Isopropyl)

Data sourced from NIST WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule

by probing the magnetic properties of atomic nuclei.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of T-Muurolol displays 15 distinct signals, corresponding to the 15

carbon atoms in its structure. The chemical shifts provide information about the electronic

environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for T-Muurolol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C19912620&Mask=3FFF
https://webbook.nist.gov/cgi/cbook.cgi?ID=C19912620&Mask=200
https://www.benchchem.com/product/b019499?utm_src=pdf-body
https://www.benchchem.com/product/b019499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon No. Chemical Shift (δ, ppm)

1 49.8

2 20.0

3 42.1

4 121.7

5 141.9

6 44.1

7 34.9

8 26.7

9 40.8

10 72.9

11 27.2

12 21.6

13 16.5

14 21.1

15 23.9

Note: Specific data for T-Muurolol was limited. Data presented is a representative compilation

from various sources for closely related muurolol and cadinol sesquiterpenes.[3]

¹H NMR Spectroscopy
Detailed ¹H NMR data, including chemical shifts, coupling constants, and multiplicities for T-
Muurolol, were not available in the public domain at the time of this compilation. This

information is critical for the complete structural assignment and stereochemical analysis of the

molecule.

Infrared (IR) Spectroscopy
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IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the

functional groups present in the molecule. For T-Muurolol, the IR spectrum is expected to

show characteristic absorptions for the hydroxyl group and the hydrocarbon backbone.

Table 3: Expected Infrared Absorption Bands for T-Muurolol

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretch (intermolecular

hydrogen bonding)

~2960-2850 Strong C-H stretch (alkane)

~1460 Medium C-H bend (CH₂)

~1375 Medium C-H bend (CH₃)

~1100 Medium to Strong C-O stretch (tertiary alcohol)

Note: A specific experimental IR spectrum for T-Muurolol was not available. The data

presented is based on characteristic frequencies for sesquiterpenoid alcohols.[4][5]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

sesquiterpenoids like T-Muurolol. Specific parameters may need to be optimized depending on

the instrumentation and the purity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the T-Muurolol sample in a volatile organic

solvent such as hexane or dichloromethane.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is typically used.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a

higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 450.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the T-Muurolol sample in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Spectrometer Frequency: 125 MHz or higher.

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or

more).

¹H NMR Acquisition:

Spectrometer Frequency: 500 MHz or higher for better resolution.
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Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).

Acquisition Time: ~2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16 or more, depending on the sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat T-
Muurolol sample directly onto the ATR crystal. T-Muurolol is a viscous liquid, making ATR a

suitable technique.

FTIR-ATR Acquisition:

Accessory: Diamond or Germanium ATR crystal.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a natural product like T-Muurolol.
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Spectroscopic Analysis Workflow for T-Muurolol
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Caption: Workflow for the spectroscopic characterization of T-Muurolol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b019499?utm_src=pdf-body-img
https://www.benchchem.com/product/b019499?utm_src=pdf-body
https://www.benchchem.com/product/b019499?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. τ-Muurolol [webbook.nist.gov]

2. τ-Muurolol [webbook.nist.gov]

3. spectrabase.com [spectrabase.com]

4. IR _2007 [uanlch.vscht.cz]

5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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